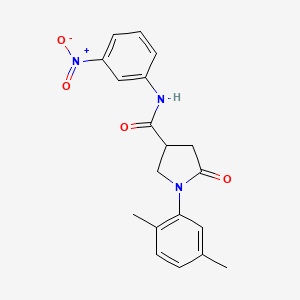
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with dimethylphenyl and nitrophenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
- 1-(2,5-Dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide .
- Phenyl isocyanate derivatives .
Uniqueness:
- The presence of both dimethylphenyl and nitrophenyl groups in the pyrrolidine ring provides unique chemical properties.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific fields.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-7-13(2)17(8-12)21-11-14(9-18(21)23)19(24)20-15-4-3-5-16(10-15)22(25)26/h3-8,10,14H,9,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYSBXHWZWZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
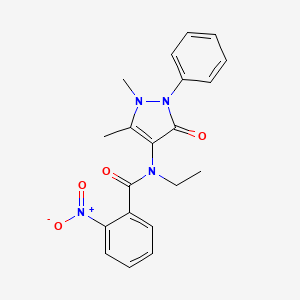
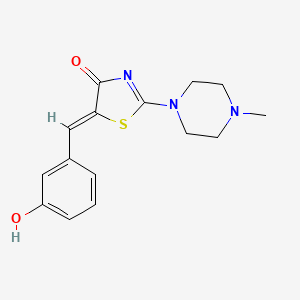
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)

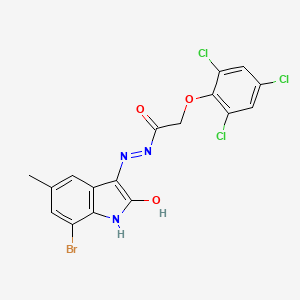
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
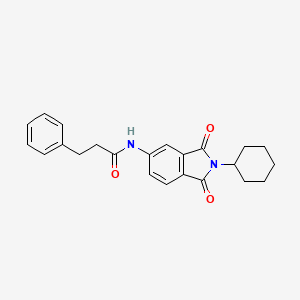
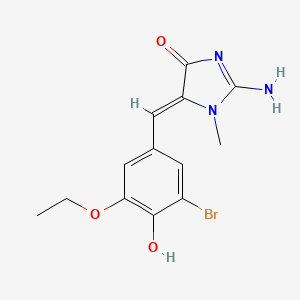
![(E)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B4894158.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
![[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol](/img/structure/B4894180.png)
![(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione](/img/structure/B4894193.png)
